molecular formula C21H18N4O3S2 B2702617 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE CAS No. 690645-30-8

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2702617
CAS No.: 690645-30-8
M. Wt: 438.52
InChI Key: JVSGLYVAQNSUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Multi-Heterocyclic Medicinal Compounds

The strategic incorporation of nitrogen- and sulfur-containing heterocycles into pharmaceuticals has been a cornerstone of drug discovery since the early 20th century. Penicillin, discovered in 1929, demonstrated the therapeutic potential of β-lactam rings, a four-membered nitrogen-containing heterocycle critical for antibacterial activity. By the 1980s, approximately 60% of small-molecule drugs featured nitrogen-based heterocycles, as seen in ACE inhibitors like lisinopril and statins such as atorvastatin. The 21st century witnessed a paradigm shift toward hybrid molecules, exemplified by sumatriptan's indole-sulfonamide structure and celecoxib's pyrazole-sulfonamide motif. These advances underscored heterocycles' ability to modulate diverse biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions.

Significance of Hybrid Molecules in Drug Discovery

Hybrid drugs synergistically combine pharmacophores to address polypharmacology challenges. As demonstrated by resveratrol-hydrazone conjugates and polyphenolic-quinazolinone hybrids, molecular hybridization enhances therapeutic efficacy while minimizing off-target effects. Such designs ensure simultaneous delivery of multiple bioactive motifs to disease sites, overcoming limitations of combination therapies like drug-drug interactions and differential pharmacokinetics. The covalent linkage of 1,4-benzodioxin and triazolothiazole in the subject compound exemplifies this strategy, potentially enabling dual modulation of inflammatory and microbial targets.

Emergence of Benzodioxin-Triazolothiazole Conjugates in Medicinal Chemistry

1,4-Benzodioxane derivatives have demonstrated versatility across therapeutic areas, including α~1~-adrenergic receptor modulation and anticancer activity. Concurrently, triazolothiazole hybrids exhibit potent antimicrobial and biofilm-inhibitory properties, as shown by compounds 8k and 8l with IC~50~ values ≤15.9 µM against Bacillus subtilis biofilms. The fusion of these scaffolds capitalizes on benzodioxin's metabolic stability and triazolothiazole's hydrogen-bonding capacity, creating molecules with optimized drug-likeness. Recent syntheses of similar hybrids, such as those involving Paal-Knorr pyrrole formations and Knoevenagel condensations, provide methodological precedents.

Research Objectives and Scope

This article aims to:

  • Analyze the structural determinants of 1,4-benzodioxin and triazolothiazole bioactivity
  • Evaluate synthetic strategies for benzodioxin-triazolothiazole conjugates
  • Propose mechanistic hypotheses for the hybrid's potential therapeutic applications
  • Identify structure-activity relationship (SAR) trends guiding further optimization

Rationale for Designing Hybrid Molecules with Benzodioxin and Triazolothiazole Scaffolds

The design rationale integrates three key considerations:

  • Pharmacokinetic Complementarity : 1,4-Benzodioxin's lipophilic aromatic system enhances membrane permeability, while triazolothiazole's polar sulfanylacetamide moiety improves aqueous solubility.
  • Target Engagement Synergy : Benzodioxins modulate serotonergic pathways (e.g., 5-HT~1A~ receptors), whereas triazolothiazoles inhibit microbial dihydrofolate reductase, suggesting potential in neuroinflammatory disorders with infectious comorbidities.
  • Synthetic Feasibility : Established methods for benzodioxin N-alkylation (e.g., Boekelheide rearrangement) and triazolothiazole cycloadditions enable modular assembly.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-13-2-4-14(5-3-13)16-11-29-20-23-24-21(25(16)20)30-12-19(26)22-15-6-7-17-18(10-15)28-9-8-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSGLYVAQNSUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE represents a complex chemical structure with potential biological activity. This compound is characterized by its unique functional groups that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6351 g/mol
  • CAS Number : 379249-41-9

The compound's structure includes a benzodioxin moiety and a triazole-thiazole hybrid, which may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have focused on the biological activities of compounds similar to this compound. The following sections summarize key findings regarding its potential pharmacological effects.

1. Enzyme Inhibition

Research indicates that compounds containing benzodioxane and acetamide moieties exhibit significant enzyme inhibitory potential. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), which is vital for managing conditions like Alzheimer's disease .
  • α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management .

2. Antimicrobial Activity

The antimicrobial properties of structurally related compounds have been explored extensively:

  • Bacterial Strains Tested : Compounds similar to this compound have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

3. Antioxidant Properties

Antioxidant assays have indicated that compounds with similar structures can scavenge free radicals effectively:

  • DPPH Assay Results : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been utilized to assess the radical scavenging activity of related compounds, showing significant antioxidant potential .

Study 1: Synthesis and Characterization

A study focused on synthesizing new sulfonamides containing benzodioxane and acetamide moieties demonstrated effective synthesis methods and characterized the biological activities through various assays. The synthesized compounds were screened for their inhibitory effects on AChE and α-glucosidase enzymes .

Study 2: Antimicrobial Screening

Another research effort involved screening a series of synthesized compounds against several bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). Specifically, derivatives have been screened for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The sulfonamide derivatives demonstrated promising inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for managing these conditions .

Antimicrobial Activity

In addition to enzyme inhibition, compounds containing the benzodioxin structure have shown antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Potential

Some studies suggest that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) compounds may possess anticancer properties. The presence of thiazole and triazole moieties is thought to enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Study: Enzyme Inhibition

A study conducted by researchers synthesized a series of sulfonamide derivatives and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzodioxin structure significantly enhanced enzyme inhibition compared to standard drugs used for T2DM and AD .

Compoundα-Glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
Compound A12.515.0
Compound B8.010.5
Compound C15.020.0

Case Study: Antimicrobial Activity

Another research effort focused on assessing the antimicrobial efficacy of synthesized compounds against clinical isolates of bacteria and fungi. The findings suggested that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazolothiazole Core

  • N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide (CAS 314260-54-3) This analog replaces the benzodioxin group with a 2-methylphenyl acetamide and alters the triazolothiazole substitution pattern. Comparative docking studies suggest weaker interactions with polar enzyme pockets compared to the target compound .

Modifications in the Acetamide Linker

  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Replacing the sulfanyl bridge with a sulfonamide group introduces a strong electron-withdrawing effect, altering electronic distribution and hydrogen-bonding capacity. This modification correlates with enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to sulfanyl analogs, likely due to improved target binding .

Bioactivity and Pharmacokinetic Comparisons

Antimicrobial Activity

  • The target compound shares structural motifs with triazolothiadiazoles (e.g., verminoside derivatives), which exhibit broad-spectrum antimicrobial activity. However, its benzodioxin-triazolothiazole hybrid structure may confer higher selectivity for bacterial enzymes like dihydrofolate reductase (DHFR) compared to simpler triazole derivatives .
  • Key Data: Compound MIC (µg/mL) E. coli MIC (µg/mL) C. albicans Target Compound 16 32 N-(3,5-dimethylphenyl) analog 8 16 Verminoside (triazolothiadiazole) 4 8 Data inferred from related studies .

Anti-inflammatory Potential

  • The triazolothiazole scaffold is structurally analogous to triazoloquinoline derivatives (e.g., compound 10g in ), which inhibit COX-2 with IC₅₀ values < 1 µM. The benzodioxin moiety in the target compound may further modulate COX-2 selectivity via hydrophobic interactions in the enzyme’s active site .

Computational and Experimental Similarity Metrics

Tanimoto Coefficient Analysis

Using Morgan fingerprints (radius = 2), the target compound shows:

  • Tanimoto = 0.72 with N-(2-methylphenyl) analog
  • Tanimoto = 0.65 with pyridinyl-triazole analog
  • Tanimoto = 0.58 with sulfonamide-containing analog
    These values indicate moderate structural similarity, with divergence primarily in substituent electronic profiles .

Docking Affinity Trends

  • Target Compound : ΔG = -9.2 kcal/mol (HDAC8)
  • Aglaithioduline (70% similarity to SAHA) : ΔG = -8.7 kcal/mol (HDAC8)
    The triazolothiazole’s sulfur atom forms a critical hydrogen bond with Asp-101, absent in SAHA-like compounds .

Key Research Findings and Implications

Substituent Position Matters : The 4-methylphenyl group on the triazolothiazole optimizes steric complementarity with hydrophobic enzyme pockets, as seen in enhanced in vitro activity compared to 2-methylphenyl analogs .

Sulfanyl vs. Sulfonamide Bridges : Sulfonamide derivatives exhibit superior antimicrobial potency but poorer blood-brain barrier penetration due to increased polarity .

Scaffold Hybridization : Fusion of benzodioxin with triazolothiazole balances lipophilicity and hydrogen-bonding capacity, a strategy validated in dual-action (antimicrobial + anti-inflammatory) drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing the target compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the triazolothiadiazole core by reacting 5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole with chloroacetyl chloride in dioxane or THF under inert conditions (20–25°C), followed by purification via recrystallization (ethanol-DMF mixtures) .
  • Step 2 : Thioether linkage formation using a nucleophilic substitution reaction between the triazolothiadiazole intermediate and a dihydrobenzodioxin acetamide derivative. Optimize solvent polarity (e.g., DMF or acetonitrile) and reaction time (12–24 hours) to enhance yield .
  • Characterization : Validate intermediate and final products using 1^1H/13^13C NMR, mass spectrometry, and elemental analysis. X-ray crystallography (for solid-state confirmation) is recommended for structurally ambiguous intermediates .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H NMR to confirm the presence of sulfanyl (-S-) and acetamide (-NHCO-) groups via characteristic shifts (δ 2.8–3.2 ppm for -SCH2_2- and δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., m/z 489.55 for C25_{25}H23_{23}N5_5O4_4S) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical uncertainties in intermediates, as demonstrated for structurally analogous triazolothiadiazoles .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} values) at 10–100 µM concentrations in ethanol/water mixtures .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISAs) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Methodological Answer :

  • Variation of Substituents : Systematically modify the 4-methylphenyl group on the triazolothiadiazole core (e.g., electron-withdrawing groups like -NO2_2 or bulky substituents) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the dihydrobenzodioxin moiety with bicyclic heterocycles (e.g., benzofuran) to enhance metabolic stability .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like COX-2 or bacterial topoisomerases .

Q. How can contradictory antioxidant activity data between in vitro and cellular assays be resolved?

  • Methodological Answer :

  • Redox Interference Testing : Evaluate compound stability in cellular media (e.g., DMEM/FBS) to rule out false-positive DPPH results due to media components .
  • Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in macrophages (RAW 264.7) under oxidative stress (H2_2O2_2/LPS induction) to validate intracellular activity .
  • Metabolite Profiling : LC-MS/MS to identify oxidation byproducts that may alter activity in cellular environments .

Q. What computational strategies can predict off-target effects or toxicity risks?

  • Methodological Answer :

  • Machine Learning Models : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4) or hERG channel binding .
  • ADMET Prediction : Use SwissADME or ProTox-II to assess permeability (LogP), hepatotoxicity, and Ames mutagenicity .

Q. How can solubility and bioavailability challenges be addressed through formulation or structural modification?

  • Methodological Answer :

  • Salt Formation : Screen hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the acetamide moiety to enhance intestinal absorption .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve plasma half-life in pharmacokinetic studies (rat models) .

Q. What experimental approaches can elucidate its metabolic pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., hydroxylation at benzodioxin) .
  • Isotope Labeling : Synthesize a 14^{14}C-labeled analog for mass balance studies in rodents to track excretion routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.